2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole
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Overview
Description
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE typically involves the condensation of 1-(4-bromophenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-bromo-1-(naphthalen-1-yl)ethanone in the presence of a base to yield the final thiazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 4-bromobiphenyl
- 1,1,2,2-tetrakis(4-bromophenyl)ethylene
Uniqueness
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the naphthalene moiety makes it particularly interesting for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H16BrN3S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16BrN3S/c1-14(15-9-11-17(22)12-10-15)24-25-21-23-20(13-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,25)/b24-14- |
InChI Key |
ZIPGKSSZIJYAHW-OYKKKHCWSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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